1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent under controlled conditions.
Attachment of the Piperidine Moiety: The final step involves the coupling of the pyrazole intermediate with 2-methylpiperidine-1-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
- 1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-ol
Uniqueness
1-(2,2-difluoroethyl)-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in drug development to achieve desired therapeutic effects.
Properties
Molecular Formula |
C12H18F2N4O |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18F2N4O/c1-8-4-2-3-5-18(8)12(19)9-6-17(7-10(13)14)16-11(9)15/h6,8,10H,2-5,7H2,1H3,(H2,15,16) |
InChI Key |
GOCNXZHDYMFTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
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